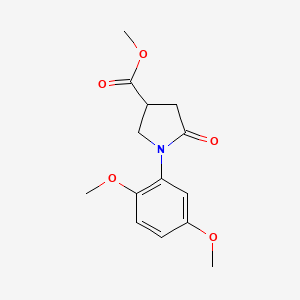

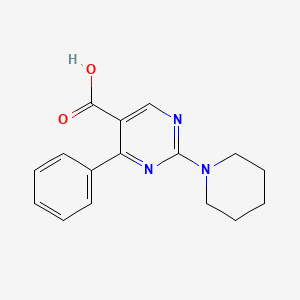

![molecular formula C11H8N4 B6513718 2-[(pyrimidin-2-yl)amino]benzonitrile CAS No. 1470305-69-1](/img/structure/B6513718.png)

2-[(pyrimidin-2-yl)amino]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(Pyrimidin-2-yl)amino]benzonitrile is an organic compound that features a pyrimidine ring attached to an amino group, which is further connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Mécanisme D'action

Target of Action

The compound 2-[(pyrimidin-2-yl)amino]benzonitrile is structurally similar to Rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 . Therefore, it’s plausible that this compound might also target the HIV-1 reverse transcriptase , an enzyme crucial for the replication of HIV.

Mode of Action

As an NNRTI, this compound likely interacts with the HIV-1 reverse transcriptase, inhibiting its function . This inhibition prevents the conversion of viral RNA into DNA, a necessary step for the replication of the virus within host cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound would be the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, the compound disrupts the conversion of viral RNA into DNA, thereby halting the production of new virus particles .

Pharmacokinetics

Rilpivirine is administered orally and reaches peak plasma levels in about 4 to 5 hours . Food intake significantly increases its bioavailability .

Result of Action

The inhibition of the HIV-1 reverse transcriptase by this compound would result in a decrease in the replication of the HIV-1 virus within host cells . This could lead to a reduction in viral load and potentially slow the progression of HIV infection.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(pyrimidin-2-yl)amino]benzonitrile typically involves the nucleophilic substitution reaction between 2-chloropyrimidine and 2-aminobenzonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields the desired product after purification.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using microwave-assisted synthesis, which significantly reduces reaction time and improves yield. This method involves the same reactants but utilizes microwave irradiation to accelerate the reaction process, making it more efficient and cost-effective.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Applications De Recherche Scientifique

2-[(Pyrimidin-2-yl)amino]benzonitrile has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is a key intermediate in the synthesis of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.

Industry: The compound is used in the production of dyes, agrochemicals, and other fine chemicals.

Comparaison Avec Des Composés Similaires

Rilpivirine: A second-generation NNRTI with a similar structure, used in the treatment of HIV.

Etravirine: Another NNRTI with structural similarities, known for its effectiveness against drug-resistant HIV strains.

Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor with a pyrimidine core, used in cancer therapy.

Uniqueness: 2-[(Pyrimidin-2-yl)amino]benzonitrile is unique due to its versatile synthetic utility and its role as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Propriétés

IUPAC Name |

2-(pyrimidin-2-ylamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-8-9-4-1-2-5-10(9)15-11-13-6-3-7-14-11/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLKLVBUTSWJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6513641.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B6513647.png)

![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6513662.png)

![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)

![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)